Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate
Description
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is a piperazine-based compound featuring a 4-chlorophenyl group and an ethyl acetate moiety. This compound’s structure combines a lipophilic aromatic group (4-chlorophenyl) with a polar ester linkage, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)13(17-9-7-16-8-10-17)11-3-5-12(15)6-4-11/h3-6,13,16H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMTYIQWJHLTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is primarily recognized for its role as a precursor in the synthesis of various pharmacologically active compounds. One notable derivative is cetirizine, an antihistamine used to treat allergic conditions such as hay fever and urticaria. The compound acts by selectively inhibiting peripheral H1 receptors, thereby reducing allergy symptoms .
- Starting Material : Piperazine
- Reagent : Ethyl chloroacetate
- Catalyst : Sodium hydride or potassium carbonate
- Reaction Conditions : Reflux in an organic solvent (e.g., DMF or DMSO)
This method has been documented to yield high-purity products suitable for further biological evaluations .
Research indicates that this compound and its derivatives exhibit significant biological activity, particularly concerning the central nervous system. For instance, compounds derived from this structure have shown high affinity for dopamine D4 receptors, suggesting potential applications in treating neurological disorders .
Case Study: Dopamine D4 Receptor Affinity
A study evaluated a series of piperazine derivatives for their affinity at dopamine receptors. This compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent activity and selectivity over other receptor types .
Neuroprotective Applications
Recent investigations have suggested that derivatives of this compound may possess neuroprotective properties. These compounds are being explored for their potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Mechanism of Action
The mechanism of action of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The following compounds share core structural similarities with Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate but differ in substituents, biological activity, or synthetic pathways:
Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (Compound 3)
- Structure: Incorporates a pyridazinone ring fused to the piperazine-chlorophenyl backbone.
- Synthesis: Synthesized via reflux of ethyl bromoacetate with a pyridazinone precursor in acetone (61% yield) .
- Activity: Not explicitly reported, but pyridazinone derivatives are known for acetylcholinesterase inhibitory effects .
Methyl 2-(4-Chlorophenyl)-2-(4-(3-Chlorophenyl)-3-oxopiperazin-1-yl)acetate
- Structure: Substitutes the ethyl ester with a methyl group and introduces a 3-chlorophenyl-piperazinone moiety.
- Synthesis: Reacts methyl α-bromo(4-chlorophenyl)acetate with 3-chlorophenyl-piperazinone under basic conditions .
- Activity: Piperazinone derivatives are explored for cytotoxicity, though specific data for this compound are pending .
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate
- Structure : Replaces the piperazine ring with an imidazole core.
- Activity: Demonstrates inhibitory effects on Sirtuin 6 (SIRT6) in non-small cell lung cancer cells, reducing gene and protein expression .
Ethyl 2-(6-Chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate
- Structure : Features a pyrimidine ring instead of piperazine.
Cetirizine-Related Compound A (Ethyl 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetate)
Structural-Activity Relationship (SAR) Insights
Piperazine Substitution: 4-Chlorophenyl: Enhances lipophilicity and receptor binding affinity compared to unsubstituted phenyl groups .
Ester vs. Hydroxamic Acid : Ethyl esters (e.g., CEE4) show lower activity than hydroxamic acid derivatives, likely due to metabolic instability .
Heterocyclic Cores: Pyridazinone or imidazole rings introduce additional hydrogen-bonding sites, influencing enzyme inhibition profiles .
Biological Activity
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antituberculosis applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Synthesis
This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves reductive amination methods that yield piperazine derivatives with varying substituents on the phenyl ring, enhancing their pharmacological profiles.
Synthesis Methodology
The synthesis process generally follows these steps:
- Starting Materials : 1-(4-Chlorophenyl) cyclopropanecarboxylic acid is reacted with piperazine derivatives.
- Reagents : Sodium triacetoxyborohydride is used as a reducing agent in the presence of solvents like tetrahydrofuran.
- Purification : The crude reaction mixture is purified using column chromatography.
Anticancer Activity
Several studies have reported the anticancer properties of this compound and its derivatives. Notably, compounds synthesized from this base structure have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | HCT-116 | 12.5 | Induction of apoptosis |
| 3b | SK-BR-3 | 10.0 | Inhibition of cell proliferation |
| 3c | A549 | 15.0 | Cell cycle arrest |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy .
Antituberculosis Activity
In addition to anticancer effects, this compound has shown efficacy against Mycobacterium tuberculosis. Studies indicate that certain derivatives possess significant antitubercular activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis.
Table 2: Antituberculosis Activity
| Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|
| 3a | 5 | High |
| 3b | 10 | Moderate |
| 3c | 20 | Low |
These findings suggest that modifications to the piperazine ring can enhance antibacterial properties, providing a pathway for developing new antitubercular agents .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A study evaluated the in vivo efficacy of a derivative of this compound in an animal model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .
Case Study 2: Antituberculosis Trials
Another investigation focused on the in vitro activity against M. tuberculosis, where several derivatives were tested for their minimum inhibitory concentrations (MIC). The most promising candidates were advanced into preclinical trials, demonstrating favorable safety profiles and effective bacterial clearance .
Q & A
What are the recommended synthetic routes for Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine derivatives with ethyl chloroacetate intermediates under reflux conditions. For example, describes refluxing reactants in ethyl acetate with anhydrous sodium sulfate for 8 hours, followed by column chromatography for purification . Optimizing reaction parameters, such as temperature (e.g., 90°C for enhanced kinetics) and solvent choice (e.g., ethanol or dichloromethane for solubility), can improve yields. Catalyst systems like KF-Al₂O₃ ( ) offer reusable, eco-friendly alternatives to traditional bases, achieving up to 90% yield in pyran syntheses .
Which analytical techniques are most effective for characterizing and quantifying this compound in pharmaceutical impurity profiling?
Basic Research Question
High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-MS) are critical for impurity analysis. and highlight the use of certified reference standards (e.g., USP Cetirizine Related Compound A) to calibrate methods for detecting trace impurities . Nuclear magnetic resonance (NMR, e.g., ¹³C and ¹H) and infrared spectroscopy (IR) provide structural confirmation, as demonstrated in and for verifying piperazine ring integrity and ester functionality .
How can researchers address discrepancies in reported molecular weights or structural data across different studies?
Advanced Research Question
Discrepancies often arise from naming conventions or crystallographic refinements. For instance, notes a molecular weight revision from 506.98 to 506.97 to align with IUPAC guidelines . To resolve conflicts, cross-validate data using multiple techniques: X-ray crystallography ( ), elemental analysis (C, H, N content in ), and computational tools like density functional theory (DFT) for structural optimization .
What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
Molecular docking and quantitative structure-activity relationship (QSAR) models can predict interactions with biological targets (e.g., serotonin receptors, as in ) . DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies. Software like Gaussian or Schrödinger Suite enables mechanistic studies of nucleophilic attack sites on the piperazine ring .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and chemical goggles, due to skin/eye irritation risks ( ) . Work under fume hoods to avoid inhalation, and store the compound in dry, ventilated areas away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of per hazardous waste regulations .
How can mechanistic studies elucidate the role of the piperazine ring in the biological activity of its derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies, as in , reveal that substituting the piperazine N-atom with arylurea groups enhances cytotoxicity in cancer cells . Radioligand binding assays (e.g., for serotonin receptors) and pharmacokinetic modeling can quantify target affinity and metabolic stability. In vitro assays using human mammary carcinoma cells ( ) further validate mechanistic hypotheses .
What are the critical parameters for scaling up synthesis from laboratory to pilot-scale production?
Basic Research Question
Key parameters include solvent volume reduction (e.g., switching from batch to flow reactors), optimizing catalyst loading (e.g., KF-Al₂O₃ in ), and ensuring consistent purification via automated column chromatography . Pilot-scale reactions should monitor exothermic events and implement quality control checkpoints (e.g., in-process HPLC) to maintain purity ≥98% .
How do variations in catalyst systems impact the green chemistry profile of its synthesis?
Advanced Research Question
Traditional bases (e.g., K₂CO₃) generate hazardous waste, whereas reusable catalysts like KF-Al₂O₃ ( ) reduce solvent consumption and improve atom economy . Lifecycle assessment (LCA) metrics, such as E-factor and process mass intensity (PMI), quantify environmental benefits. Comparative studies should evaluate energy input (e.g., microwave-assisted vs. conventional heating) and byproduct toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
